Product packaging for 5-Fluoro-4-methoxy-2-nitrobenzonitrile(Cat. No.:)

5-Fluoro-4-methoxy-2-nitrobenzonitrile

Cat. No.: B11901059
M. Wt: 196.13 g/mol
InChI Key: HUKJRMHYDJWCMN-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-2-nitrobenzonitrile (CAS 2168328-64-9) is an aromatic organic compound with the molecular formula C 8 H 5 FN 2 O 3 and a molecular weight of 196.14 g/mol . Its structure features a benzonitrile core substituted with a fluoro group, a methoxy group, and a nitro group, a combination that makes it a valuable multi-functional synthetic intermediate. The compound is primarily of interest in medicinal chemistry and drug discovery research. The electron-withdrawing nitrile and nitro groups can facilitate nucleophilic aromatic substitution reactions, allowing researchers to introduce a variety of amines or other nucleophiles. This reactivity is leveraged in the synthesis of more complex molecules, particularly in constructing heterocyclic scaffolds or functionalized biaryl systems that are prevalent in pharmaceutical agents. The presence of the fluorine atom can be utilized to study metabolic stability, influence lipophilicity, or serve as a probe in structure-activity relationship (SAR) studies. As a key building block, this compound is for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FN2O3 B11901059 5-Fluoro-4-methoxy-2-nitrobenzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-4-methoxy-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c1-14-8-3-7(11(12)13)5(4-10)2-6(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKJRMHYDJWCMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 4 Methoxy 2 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring of 5-Fluoro-4-methoxy-2-nitrobenzonitrile is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the nitro (NO₂) and nitrile (CN) groups. This electronic characteristic makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway less common for benzene itself but typical for aromatic rings bearing strong electron-withdrawing substituents. acs.org

The SNAr mechanism generally proceeds in two steps: the nucleophile first attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. rsc.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. acs.orgrsc.org For SNAr to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. acs.org

Reactivity at the Fluorine-Substituted Position

In this compound, the fluorine atom at the C5 position is highly activated for nucleophilic displacement. This is because it has a strongly electron-withdrawing nitro group ortho to it (at C2) and another powerful electron-withdrawing nitrile group para to it (at C1, relative to the C4-methoxy). This ortho/para relationship is ideal for stabilizing the negative charge that develops in the Meisenheimer intermediate during a nucleophilic attack. The fluorine atom itself is an excellent leaving group for SNAr reactions.

While specific studies detailing the SNAr reactions of this compound are not prevalent in the literature, its reactivity can be inferred from analogous compounds. For instance, 2-Fluoro-5-nitrobenzonitrile (B100134), which also possesses a fluorine atom activated by a nitro group, readily undergoes SNAr. It is used to synthesize anti-tumor benzothiophene (B83047) derivatives by reacting with nucleophiles like methyl thioglycolate, achieving high yields. youtube.com Similarly, other activated aryl fluorides are common substrates in the synthesis of complex molecules, including kinase inhibitors, where the fluorine is displaced by various nucleophiles. rsc.orgpressbooks.pub

The general reactivity for this compound can be represented by the displacement of the fluoride (B91410) ion by a generic nucleophile (Nu⁻):

(Image of the SNAr reaction of this compound with a generic nucleophile)

Common nucleophiles that are expected to react readily at this position include amines, alkoxides, and thiolates, leading to a diverse range of substituted products.

Table 1: Examples of Analogous SNAr Reactions on Activated Aryl Fluorides

Starting MaterialNucleophileProductReference
2-Fluoro-5-nitrobenzonitrileMethyl thioglycolateEthyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate youtube.comstmarys-ca.edu
4-Fluoro-3-nitrobenzonitrileSodium methoxide (B1231860) (NaOMe)4-Methoxy-3-nitrobenzonitrile calvin.edu
2,4-Difluoro-6-nitroanilineHydroxide (B78521) (from water)5-Fluoro-3-nitro-1,2-benzoquinone 2-diazide rsc.org

Nucleophilic Attack at the Nitrile Carbon

Besides the attack on the carbon bearing the fluorine, there is a potential for nucleophilic attack directly at the electrophilic carbon of the nitrile group (C≡N). numberanalytics.com This type of reaction is well-documented for nitriles and can compete with SNAr, particularly with strong, non-polarizable (hard) nucleophiles like alkoxides. The reaction of a nucleophile with the nitrile carbon leads to the formation of an imine anion intermediate. pressbooks.publibretexts.org

Studies on 4-nitrobenzonitrile (B1214597) have shown that this pathway can be significant. researchgate.net In the case of this compound, a strong nucleophile could potentially attack the nitrile, leading to subsequent hydrolysis to an amide or carboxylic acid, or other transformations depending on the reaction conditions and the nature of the nucleophile. pressbooks.pubchemistrysteps.com However, given the high activation of the C-F bond by both the ortho-nitro and para-nitrile groups, SNAr at the fluorine position is generally considered the more probable and dominant reaction pathway.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. This reaction is characteristic of electron-rich aromatic systems. Due to the presence of two powerful deactivating groups, the reactivity of this compound towards EAS is severely diminished.

Directing Effects and Deactivation by Substituents

The substituents on the benzene ring govern its reactivity and the regioselectivity of any potential electrophilic attack. Their effects are summarized as follows:

Nitro Group (NO₂): A strong deactivator and a meta-director due to its powerful electron-withdrawing nature through both inductive and resonance effects. libretexts.org

Nitrile Group (CN): A strong deactivator and a meta-director, withdrawing electron density via induction and resonance. mdpi.com

Methoxy (B1213986) Group (OCH₃): An activating group and an ortho-, para-director. It donates electron density to the ring through resonance, which outweighs its inductive withdrawal. youtube.com

Fluoro Group (F): A deactivator but an ortho-, para-director. It is deactivating due to its strong inductive electron withdrawal but can donate electron density via resonance. msu.edu

The combined effect of two strong deactivators (nitro and nitrile) makes the ring highly electron-deficient and thus very unreactive towards electrophiles. Reactions like nitration or halogenation, which are common for benzene, would require extremely harsh conditions and are generally not feasible or synthetically useful for this compound. stmarys-ca.edulibretexts.org

Regioselectivity Influences of Methoxy and Nitro Groups

If an EAS reaction were to be forced upon this compound, the position of the incoming electrophile would be determined by the directing influences of the existing substituents. In polysubstituted benzenes, the most powerful activating group typically dictates the regioselectivity. youtube.com

In this molecule, the methoxy group is the only activator. As an ortho-, para-director, it would direct an incoming electrophile to positions C3 (ortho) and C6 (para). The para-position (C6) is already substituted with a nitro group. Therefore, the methoxy group directs exclusively to the C3 position.

Let's analyze the directing effects relative to the other groups for the C3 position:

It is meta to the nitro group (at C6).

It is meta to the nitrile group (at C1).

It is ortho to the fluoro group (at C5).

Table 2: Analysis of Directing Effects for Electrophilic Attack

PositionDirected by OCH₃ (Activating)Directed by NO₂ (Deactivating)Directed by CN (Deactivating)Directed by F (Deactivating)Overall Feasibility
C3 Ortho (Favorable) Meta (Favorable) Meta (Favorable) Ortho (Favorable) Most Likely Site
C6 Para (Blocked)-Ortho (Unfavorable)Meta (Favorable)Blocked

Reduction Chemistry of the Nitro Group

The nitro group is readily reducible to an amino group (NH₂), a transformation that is fundamental in organic synthesis, particularly for the preparation of aromatic amines which are valuable intermediates. ncert.nic.in In a molecule like this compound, which contains other potentially reducible groups (the nitrile), the chemoselective reduction of the nitro group is a key consideration.

Fortunately, the reduction of an aromatic nitro group can be achieved with high selectivity in the presence of a nitrile. stackexchange.com Several methods are available for this transformation:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) can effectively reduce the nitro group. stackexchange.com In some cases, Pt-based catalysts are preferred to avoid potential reduction of the nitrile group. stackexchange.com

Metal-Acid Systems: A widely used and effective method is the reduction with a metal in acidic conditions, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). ncert.nic.in

Stannous Chloride (SnCl₂): Reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is known to be a very mild and highly chemoselective method for reducing aromatic nitro compounds without affecting other sensitive groups like nitriles, esters, or halogens. stackexchange.com

The expected product from the selective reduction of this compound is 2-Amino-5-fluoro-4-methoxybenzonitrile (B14047712) . This transformation is valuable as it converts the strongly deactivating nitro group into a strongly activating amino group, significantly altering the electronic properties and reactivity of the aromatic ring for subsequent synthetic steps.

Table 3: Common Reagents for Selective Nitro Group Reduction

Reagent(s)ConditionsSelectivity NotesReference
H₂, Pt/CLow pressure H₂Good selectivity for nitro group over nitrile. stackexchange.com
Fe, HClAqueous/alcoholic solvent, heatClassic, effective method. ncert.nic.ingoogle.com
SnCl₂·2H₂OEthanol, heatExcellent chemoselectivity; tolerates nitriles, esters, and halogens. stackexchange.com
NaBH₄, Catalyste.g., Pt(II) or Ag nanocatalystModern catalytic systems for selective reductions under mild conditions. acs.orgnih.gov

Selective Reduction to Amino-Substituted Benzonitrile (B105546) Derivatives

The selective reduction of the nitro group in "this compound" to an amino group is a pivotal transformation, yielding 2-amino-5-fluoro-4-methoxybenzonitrile. This reaction is a critical step in the synthesis of various biologically active molecules. The presence of other reducible functionalities, such as the nitrile group, necessitates the use of chemoselective reducing agents that specifically target the nitro group.

Research has shown that reagents like sodium dithionite (B78146) (Na₂S₂O₄) are effective for this transformation. In a typical procedure, the nitro-substituted benzonitrile is treated with sodium dithionite in a mixed solvent system, such as water and methanol (B129727), often followed by acidification and subsequent basification to isolate the desired amino-substituted benzonitrile. nih.gov This method is valued for its mild conditions and high selectivity.

Another effective system for the reduction of aromatic nitro compounds is the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride (FeCl₃). stackexchange.com This method often proceeds with good yield and selectivity, leaving the nitrile and fluoro groups intact.

The resulting 2-amino-5-fluoro-4-methoxybenzonitrile is a key intermediate for further synthetic elaborations, particularly in the construction of fused heterocyclic rings.

Conditions and Reagents for Nitro Group Transformation

The transformation of the nitro group in "this compound" is a well-studied area, with a variety of reagents and conditions available to achieve high selectivity and yield. The choice of reagent is crucial to avoid unwanted side reactions, such as the reduction of the nitrile group or defluorination.

Commonly employed methods for the selective reduction of aromatic nitro groups in the presence of sensitive functionalities include:

Sodium Dithionite: As mentioned, sodium dithionite in an aqueous-organic solvent mixture is a mild and effective reagent. nih.gov

Hydrazine Hydrate with a Metal Catalyst: The combination of hydrazine hydrate with a catalytic amount of ferric chloride or other transition metal salts provides a robust method for this reduction. stackexchange.com

Catalytic Hydrogenation: While catalytic hydrogenation with reagents like palladium on carbon (Pd/C) can be very efficient, the conditions must be carefully controlled to prevent the reduction of the nitrile group. The use of specific catalysts or additives can enhance the selectivity for the nitro group reduction.

Tin(II) Chloride (SnCl₂): Stannous chloride in an acidic medium, such as hydrochloric acid or acetic acid, is a classical method for the reduction of aromatic nitro compounds and is known to be tolerant of nitrile groups.

The general mechanism for the reduction of a nitro group to an amine involves a series of two-electron transfer steps. In the case of metal-catalyzed reductions, the reaction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. The specific pathway can vary depending on the reducing agent and reaction conditions. orientjchem.orgresearchgate.net

Table 1: Reagents and Conditions for the Selective Reduction of Aromatic Nitro Groups

Reagent SystemSolventTemperatureKey Features
Sodium Dithionite (Na₂S₂O₄)Water/Methanol50-70°CMild conditions, high chemoselectivity. nih.gov
Hydrazine Hydrate/FeCl₃Water/MethanolRefluxEfficient and suitable for one-pot reactions. stackexchange.com
Tin(II) Chloride (SnCl₂)Ethanol/Acetic AcidRefluxTolerant of nitrile groups, though workup can be cumbersome.
Catalytic Hydrogenation (e.g., Pd/C)Ethanol/MethanolRoom TemperatureRequires careful optimization to avoid nitrile reduction.

Cyclization and Heterocycle Formation Reactions

The strategic positioning of the amino and nitrile groups in 2-amino-5-fluoro-4-methoxybenzonitrile, derived from the parent nitro compound, makes it an excellent precursor for a variety of cyclization reactions to form fused heterocyclic systems.

Access to Fused Ring Systems (e.g., Benzothiophenes, Pyrroloquinolines, Quinolines, Quinazolinones)

Quinazolinones: The synthesis of quinazolinones is a prominent application of "this compound". In a one-pot reaction, the nitro compound can be reduced in situ, and the resulting aminobenzonitrile can then be cyclized with a suitable one-carbon source, such as formic acid, to yield the corresponding quinazolinone. stackexchange.com Alternatively, the isolated 2-amino-5-fluoro-4-methoxybenzonitrile can be reacted with various reagents to construct the quinazolinone core. For instance, treatment with dimethylformamide-dimethylacetal (DMF-DMA) followed by reaction with an appropriate amine can lead to substituted quinazolines. nih.gov

Benzothiophenes: The formation of benzothiophenes can be achieved through the Gewald reaction, a well-established method for synthesizing 2-aminothiophenes. google.com While a direct application to 2-amino-5-fluoro-4-methoxybenzonitrile is not explicitly detailed in the provided search results, the general principle involves the reaction of the aminobenzonitrile with a sulfur source and a carbonyl compound. A more direct route to substituted benzothiophenes involves the reaction of a related compound, 2-fluoro-5-nitrobenzonitrile, with methyl thioglycolate, suggesting that the amino derivative could undergo similar cyclization with appropriate sulfur-containing reagents. ossila.com

Pyrroloquinolines and Quinolines: The synthesis of pyrroloquinoline and quinoline (B57606) derivatives from substituted benzonitriles is also a known transformation. ossila.com These syntheses often involve multi-step sequences or cascade reactions. For instance, pyrrolo[2,1-a]isoquinolines can be synthesized through copper-catalyzed cascade reactions involving terminal alkynes, aldehydes, and tetrahydroisoquinolines, highlighting the potential for similar strategies starting from derivatives of 2-amino-5-fluoro-4-methoxybenzonitrile. lookchem.com

Exploration of Intramolecular Cyclizations

The derivatives of "this compound" are amenable to various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic structures. For instance, the introduction of a suitable side chain on the amino group of 2-amino-5-fluoro-4-methoxybenzonitrile can set the stage for an intramolecular cyclization.

A relevant example is the base-assisted oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, which proceeds via a nucleophilic intramolecular attack of the aniline (B41778) nitrogen onto a carbonyl group. nih.gov This type of cyclization highlights the potential for designing derivatives of 2-amino-5-fluoro-4-methoxybenzonitrile that can undergo similar ring-closing reactions to form novel polycyclic systems. The specific nature of the cyclization would depend on the type of functional group introduced and the reaction conditions employed.

Reactivity of the Nitrile Group in Further Transformations

The nitrile group in "this compound" and its derivatives is a versatile functional handle that can participate in a range of chemical transformations.

Hydrolysis and Other Nitrile Derivatizations

The hydrolysis of the nitrile group can provide access to the corresponding amide or carboxylic acid, which are valuable intermediates for further synthetic modifications.

Acid-Catalyzed Hydrolysis: Treatment with strong mineral acids, such as sulfuric acid, can hydrolyze the nitrile group to a carboxylic acid. This reaction typically proceeds through an amide intermediate. The conditions for this transformation, such as temperature and acid concentration, would need to be carefully controlled to avoid potential side reactions on the substituted benzene ring.

Base-Catalyzed Hydrolysis: Alkaline hydrolysis, for example, using a strong base like sodium hydroxide or barium hydroxide, can also convert the nitrile to a carboxylic acid. google.com Similar to acid-catalyzed hydrolysis, the reaction likely proceeds via an intermediate amide.

While specific experimental procedures for the hydrolysis of "this compound" were not found in the provided search results, the general principles of nitrile hydrolysis are well-established and would be applicable to this molecule. The resulting 5-fluoro-4-methoxy-2-nitrobenzamide or 5-fluoro-4-methoxy-2-nitrobenzoic acid would be useful building blocks for the synthesis of other derivatives.

Beyond hydrolysis, the nitrile group can undergo other transformations, such as reduction to an aminomethyl group or participation in cycloaddition reactions to form various five-membered heterocyclic rings like tetrazoles or oxadiazoles.

Computational and Theoretical Investigations of Substituted Fluoronitrobenzonitriles

Reactivity and Selectivity Descriptors

The reactivity and selectivity of a chemical compound are governed by its electronic structure. Computational chemistry provides powerful tools to quantify these characteristics through various descriptors derived from Density Functional Theory (DFT). These descriptors help in understanding how a molecule will interact with other chemical species, predicting its stability, and identifying the most probable sites for electrophilic and nucleophilic attacks. For a polysubstituted aromatic compound like 5-Fluoro-4-methoxy-2-nitrobenzonitrile, these descriptors are determined by the interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing fluoro, nitro, and cyano groups.

Calculation of Chemical Hardness, Chemical Potential, and Electrophilicity Indices

Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (EHOMO + ELUMO) / 2). A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): This represents the resistance of a molecule to change its electron distribution. It is calculated from the difference between the HOMO and LUMO energies (η = (ELUMO - EHOMO) / 2). A larger HOMO-LUMO gap implies greater stability and lower reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a stronger electrophilic character.

Hypothetical Global Reactivity Descriptors

This table presents illustrative data, as specific computational studies for this compound are not available.

Descriptor Symbol Formula Hypothetical Value (eV)
HOMO Energy EHOMO - -8.5
LUMO Energy ELUMO - -3.0
Chemical Potential μ (EHOMO + ELUMO) / 2 -5.75
Chemical Hardness η (ELUMO - EHOMO) / 2 2.75

Analysis of Local Reactivity Descriptors

f+(r): For nucleophilic attack (electron acceptance), this function identifies the most electrophilic sites.

f-(r): For electrophilic attack (electron donation), this function points to the most nucleophilic sites.

f0(r): For radical attack.

In this compound, the electron-withdrawing nature of the nitro, cyano, and fluoro groups would lead to a significant depletion of electron density from the aromatic ring, particularly at the positions ortho and para to the nitro group. The carbon atoms attached to these electron-withdrawing groups are expected to be the primary sites for nucleophilic attack. Conversely, the methoxy group enriches the ring with electron density, but its influence is likely overshadowed by the potent withdrawing groups.

A condensed-to-atom Fukui function analysis would provide specific numerical values for each atom in the molecule, as illustrated in the hypothetical table below.

Hypothetical Condensed Fukui Functions for Aromatic Carbons

This table presents illustrative data for the carbon atoms of the benzene (B151609) ring, as specific computational studies for this compound are not available.

Atom f+ (for Nucleophilic Attack) f- (for Electrophilic Attack)
C1-CN 0.15 0.02
C2-NO₂ 0.25 0.01
C3-H 0.08 0.05
C4-OCH₃ 0.05 0.18
C5-F 0.18 0.03

In this hypothetical scenario, the highest f+ value on C2 would indicate it is the most likely site for a nucleophilic attack, which is consistent with the strong electron-withdrawing effect of the adjacent nitro group. The highest f- value on C4 would suggest it is the most susceptible to an electrophilic attack, influenced by the electron-donating methoxy group.

Advanced Applications and Derivatization Strategies for 5 Fluoro 4 Methoxy 2 Nitrobenzonitrile

Utilization as a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of 5-Fluoro-4-methoxy-2-nitrobenzonitrile, conferred by its distinct functional groups, makes it an ideal starting material for the construction of intricate molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the benzene (B151609) ring for nucleophilic aromatic substitution, while the fluorine atom can also serve as a leaving group. The nitrile and nitro functionalities themselves are amenable to a wide array of chemical transformations.

Precursor for Biologically Active Compounds

While direct studies on the biological activities of this compound are not extensively documented, the utility of similarly substituted benzonitriles as precursors for potent biologically active molecules is well-established. For instance, related fluorinated benzonitrile (B105546) derivatives serve as crucial intermediates in the synthesis of anti-cancer and anti-inflammatory drugs. The structural motifs present in this compound are commonly found in compounds targeting key biological pathways.

Derivatives of fluorinated benzonitriles have shown promise as anti-tuberculosis agents. Research on substituted phenyl amides has indicated that specific substitution patterns can lead to significant activity against Mycobacterium tuberculosis. Furthermore, the core structure is relevant to the development of inhibitors for sodium-dependent glucose cotransporters (SGLT), which are instrumental in managing diabetes. The synthesis of various heterocyclic compounds with known biological activities, such as benzothiophenes, pyrroloquinolines, and quinolines, can be achieved from precursors like 2-fluoro-5-nitrobenzonitrile (B100134). ossila.com

Biologically Active Compound Class Precursor Type Potential Therapeutic Area
Substituted Phenyl AmidesFluorinated benzonitrilesAnti-tuberculosis
SGLT InhibitorsSubstituted benzonitrilesDiabetes
Benzothiophene (B83047) derivatives2-Fluoro-5-nitrobenzonitrileAnti-tumor ossila.com
Pyrroloquinoline derivatives2-Fluoro-5-nitrobenzonitrileNot specified ossila.com
Quinoline (B57606) derivatives2-Fluoro-5-nitrobenzonitrileNot specified ossila.com

Key Intermediate in Pharmaceutical Lead Compound Synthesis

The role of fluorinated nitrobenzonitriles as key intermediates in the synthesis of pharmaceutical lead compounds is a prominent area of research. A notable example is the use of 2-fluoro-4-nitrobenzonitrile (B1302158) as an intermediate for irreversible tyrosine kinase inhibitors, which are a cornerstone in the treatment of diseases such as cancer, atherosclerosis, and endometriosis. google.com Kinases are a critical class of enzymes, and their dysregulation is implicated in numerous progressive disorders, making kinase inhibitors a major focus of drug discovery. acs.org

The synthesis of these inhibitors often involves the strategic modification of the functional groups present in the benzonitrile precursor. For example, the nitro group can be reduced to an amine, which can then be further functionalized, while the nitrile group can be hydrolyzed or converted into other nitrogen-containing heterocycles. The fluorine atom often enhances the metabolic stability and binding affinity of the final drug molecule. The synthesis of anti-tumor benzothiophene derivatives from 2-fluoro-5-nitrobenzonitrile with a high yield highlights the efficiency of this building block in creating complex pharmaceutical scaffolds. ossila.com

Exploration in Material Science Research

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of advanced materials. Its planar aromatic core, coupled with polar functional groups, can facilitate self-assembly and lead to materials with tailored properties.

Development of Novel Materials with Specific Electronic or Optical Properties

A significant application of this compound is as an organic monomer for the construction of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high thermal stability, making them suitable for a variety of applications. nih.govnih.gov The incorporation of fluorine atoms into COFs can enhance their properties, leading to materials with efficient drug delivery capabilities. rsc.org

Furthermore, the introduction of fluorine into acrylonitrile-linked COFs has been shown to result in materials with intense fluorescence and high quantum yields. researchgate.net These fluorinated COFs can exhibit rapid and reversible responses to external stimuli such as changes in pH, making them "smart" materials with potential applications in sensing, imaging, and data encryption. researchgate.net The presence of both fluorine and nitrile groups in this compound suggests its potential utility in creating such advanced functional materials.

Material Type Monomer/Precursor Key Feature/Application
Covalent Organic Frameworks (COFs)This compoundElectronic materials
Fluorinated COFsFluorine-functionalized monomersEfficient drug delivery rsc.org
Acrylonitrile-linked COFsFluorinated acrylonitrile (B1666552) monomersHigh fluorescence quantum yield, smart materials researchgate.net

Development of Specialized Chemical Reagents and Ligands

The reactivity profile of this compound also positions it as a valuable starting point for the development of specialized chemical reagents and ligands for use in catalysis and fine chemical production.

Role in Catalytic Systems and Fine Chemical Production

While specific applications of this compound as a ligand in catalytic systems are not widely reported, the functional groups it possesses are known to be important in coordination chemistry. The nitrile group can coordinate to metal centers, and the molecule as a whole can be elaborated into more complex ligand structures. The synthesis of macrocycles is possible from precursors with meta-positioned nitro and nitrile groups, suggesting that this compound could be a building block for complex host molecules. ossila.com The development of such ligands is crucial for advancing catalytic processes, enabling more efficient and selective chemical transformations in the production of fine chemicals.

Future Research Directions for Fluorinated Methoxy Nitrobenzonitrile Derivatives

Exploration of Green Chemistry Synthetic Pathways

Traditional synthetic routes for complex aromatic compounds often rely on harsh conditions, stoichiometric reagents, and environmentally persistent solvents. Future research must prioritize the development of sustainable synthetic methodologies for 5-Fluoro-4-methoxy-2-nitrobenzonitrile and its analogues. A key goal is to improve the efficiency and environmental footprint compared to conventional methods.

Research should focus on areas such as:

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow systems can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to higher yields, improved safety, and reduced waste. A recent patent for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) in a continuous flow system highlights the potential of this approach. google.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of heterocyclic nitrile compounds. researchgate.net Applying this technique to the key bond-forming reactions in the synthesis of fluorinated methoxy-nitrobenzonitriles could lead to more efficient and energy-saving processes.

Biocatalysis: Investigating enzymatic transformations, for instance, in the selective reduction of the nitro group or demethylation of the methoxy (B1213986) group, could provide highly selective and environmentally benign reaction pathways under mild conditions.

Greener Solvents and Catalysts: A systematic investigation into replacing traditional solvents like NMP (N-Methyl-2-pyrrolidone) google.com with greener alternatives (e.g., ionic liquids, supercritical fluids, or bio-based solvents) is crucial. Furthermore, developing robust, recyclable heterogeneous catalysts for nitration, cyanation, or substitution reactions would significantly reduce waste and production costs.

Table 1: Comparison of Hypothetical Synthetic Pathways

ParameterHypothetical Traditional PathwayPotential Green Chemistry Pathway
SolventN-Methyl-2-pyrrolidone (NMP), DichloromethaneSupercritical CO2, 2-Methyl-THF, Water
CatalystStoichiometric Copper(I) CyanideCatalytic (e.g., Pd-based) or Enzymatic
Energy SourceConventional Heating (Oil Bath)Microwave Irradiation, Flow Reactor
Waste ProfileHigh E-Factor (significant solvent and reagent waste)Low E-Factor (recyclable catalyst, minimized solvent)
YieldModeratePotentially Higher and More Consistent

Advanced Mechanistic Elucidation of Novel Reactions

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For this compound, the interplay of its functional groups dictates its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and transformations of the nitro and nitrile groups.

Future research should employ a combination of computational and experimental techniques:

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the regioselectivity of substitutions, and analyze the electronic structure of transition states. This can help rationalize the activating/deactivating effects of the substituents and guide the design of new reactions.

In-situ Spectroscopy: Utilizing techniques like process IR and NMR spectroscopy can allow for the real-time monitoring of reactions. This can help identify and characterize transient intermediates, which are crucial for confirming proposed mechanisms.

Kinetics Studies: Detailed kinetic analysis of key derivatization reactions will provide quantitative data on reaction rates and activation energies, offering insight into the factors that control reactivity. For related compounds like 5-Fluoro-4-formyl-2-nitrobenzonitrile, the nitro group is known to participate in redox reactions, a behavior that warrants detailed kinetic investigation in the target molecule.

Expansion into Underexplored Derivatization Chemistries and Functional Group Transformations

While the individual functional groups of this compound (fluoro, methoxy, nitro, nitrile) have well-established chemistries, their combined presence on a single scaffold opens avenues for more complex and selective transformations. Research on related fluorinated benzonitriles has shown they are ideal scaffolds for creating diverse derivatives like benzothiophenes and pyrroloquinolines because the different reactivities of the functional groups can be exploited without needing protecting groups. ossila.com

Future work should systematically explore:

Selective Nitro Group Reduction: Developing protocols for the selective reduction of the nitro group to a nitroso, hydroxylamino, or amino group while preserving the nitrile is a key challenge. This would unlock a vast chemical space for subsequent reactions like diazotization, condensation, and amide coupling.

C-F Bond Functionalization: While often challenging, the selective activation and substitution of the C-F bond via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would be a powerful tool for introducing carbon, nitrogen, and oxygen-based substituents.

Nitrile Group Transformations: Beyond simple hydrolysis to carboxylic acids or reduction to amines, exploring cycloaddition reactions with the nitrile group to form various five-membered heterocycles (e.g., tetrazoles, triazoles) would significantly expand the molecular diversity achievable from this scaffold.

C-H Activation: Investigating the regioselective C-H activation of the aromatic ring or the methoxy group could provide novel and atom-economical pathways to new derivatives, avoiding the need for pre-functionalized starting materials.

Table 2: Potential Derivatization Reactions and Products

Reaction TypePotential ReagentsResulting Functional Group/ScaffoldPotential Application
Nitro ReductionZn/NH4Cl or Catalytic HydrogenationAniline (B41778) derivativePharmaceutical intermediate
C-F Cross-CouplingArylboronic acid, Pd catalyst, baseBiaryl derivativeOrganic electronics
Nitrile CycloadditionSodium azide, ZnCl2Tetrazole derivativeBioisostere in medicinal chemistry
DemethylationBBr3 or L-selectridePhenol derivativePolymer building block

Targeted Applications in Emerging Scientific Fields Beyond Current Scope

While related compounds are known intermediates for pharmaceuticals like tyrosine kinase inhibitors, the unique electronic and structural features of this compound derivatives suggest they could be valuable in other advanced scientific fields. google.com The presence of fluorine is often associated with potent biological activity in various therapeutic areas. nih.gov

Future research should target applications in:

Materials Science: The high polarity and potential for intermolecular interactions (e.g., dipole-dipole, π-stacking) make these molecules interesting candidates for organic electronic materials. Research could focus on synthesizing derivatives for use as organic semiconductors, dielectrics, or components in nonlinear optical (NLO) materials.

Covalent Organic Frameworks (COFs): The rigid, well-defined geometry and multiple reactive sites of derivatives (e.g., the corresponding triamine or tricarboxylic acid) make them ideal building blocks (monomers) for the synthesis of highly ordered, porous COFs. These materials have potential applications in gas storage, catalysis, and sensing.

Chemical Sensors: By functionalizing the scaffold with specific receptor units, it may be possible to design chemosensors where binding of an analyte modulates the electronic properties of the core, leading to a detectable optical or electronic signal.

Agrochemicals: The combination of a nitroaromatic system with a nitrile group is found in some classes of pesticides and herbicides. Exploring the biological activity of novel derivatives in this area could lead to new crop protection agents.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Property Optimization

The complexity of synthesizing and testing new molecules makes a purely experimental approach slow and costly. The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate research in this area. preprints.org

Key areas for the application of AI include:

Predictive Synthesis: AI models, trained on vast reaction databases, can predict the outcomes of potential reactions, including yields and potential side products. acs.orgnih.gov This can help chemists prioritize which synthetic routes to explore in the lab. Graph transformer neural networks, for example, have shown promise in predicting regioselectivity for complex reactions. digitellinc.com

Retrosynthesis Planning: Computer-aided synthesis planning (CASP) tools can propose novel synthetic routes to target derivatives, potentially uncovering more efficient or economical pathways that a human chemist might overlook. nih.gov

Property Prediction: AI models can be developed to predict the physical, chemical, and biological properties (e.g., solubility, electronic properties, potential bioactivity) of virtual derivatives before they are synthesized. This allows for in silico screening of large virtual libraries to identify the most promising candidates for specific applications.

Reaction Condition Optimization: AI algorithms can be coupled with automated reaction platforms to rapidly screen and optimize reaction conditions (e.g., catalyst, solvent, temperature), accelerating the development of robust and high-yielding synthetic protocols. preprints.org Consortia between academic and industrial partners are actively developing such tools to accelerate the design-make-test-analyze cycle in chemical discovery. nih.gov

Table 3: Application of AI/ML in Derivative Research

AI/ML ApplicationObjectiveRequired DataPotential Impact
Forward Reaction PredictionPredict product and yield for a given set of reactants and conditions.Large datasets of published chemical reactions.Reduces failed experiments; identifies potential side products.
Retrosynthesis PlanningPropose viable synthetic pathways for a target molecule.Reaction rules and known synthesis pathways.Discovers novel and more efficient synthetic routes.
Property Prediction (QSPR)Forecast physical or biological properties from molecular structure.Databases of compounds with known properties.Prioritizes synthesis of high-potential candidates.
Automated OptimizationOptimize reaction conditions for maximum yield/purity.Real-time data from automated reactors.Accelerates process development and scale-up.

Q & A

Basic: What are the recommended synthetic routes for 5-Fluoro-4-methoxy-2-nitrobenzonitrile, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis typically involves nitration of a pre-substituted benzonitrile precursor. For example:

  • Step 1: Start with 4-methoxy-2-fluorobenzonitrile.
  • Step 2: Perform nitration using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Slow addition of the nitrating agent (1.1 equivalents) in dichloromethane (DCM) controls exothermicity .
  • Step 3: Quench the reaction in ice-water to precipitate the product.
    Optimization Tips:
  • Maintain stoichiometric ratios (1:1.1 substrate to nitrating agent).
  • Use DCM as a solvent for better temperature control.
  • Validate purity via HPLC (C18 column, acetonitrile/water 60:40) and melting point (mp 73–74°C for analogous compounds) .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

  • Recrystallization: Use ethanol/water (70:30 v/v) at 0°C to remove di-nitrated impurities.
  • Column Chromatography: Elute with hexane/ethyl acetate (8:2) on silica gel for higher purity .
  • Validation: Confirm purity via HPLC (retention time ~12 min) and compare mp to literature values (73–74°C) . Discrepancies should prompt DSC analysis to detect polymorphs .

Advanced: How do competing substituent effects (fluoro, methoxy, nitro) influence regioselectivity in electrophilic substitution reactions?

Answer:
The electron-withdrawing nitro (-NO₂) and cyano (-CN) groups deactivate the aromatic ring, while the methoxy (-OCH₃) group activates it. This creates regioselectivity conflicts:

  • Nitro Group: Strongly meta-directing.
  • Methoxy Group: Ortho/para-directing.
  • Fluoro Group: Weakly deactivating but ortho/para-directing.
    Methodological Approach:
  • Use computational modeling (DFT) to map electron density.
  • Perform kinetic isotopic labeling (e.g., deuterated substrates) to track attack positions.
  • Compare results to structurally similar compounds, such as 5-chloro-4-fluoro-2-nitrobenzoic acid, where chloro substituents alter reactivity .

Advanced: How can researchers resolve overlapping signals in NMR characterization of this compound?

Answer:

  • High-Field NMR: Use ≥400 MHz instruments to disperse aromatic proton signals.
  • Deuterated Solvents: DMSO-d₆ enhances solubility and reduces signal broadening.
  • Variable Temperature (VT) NMR: Conduct at 50°C to mitigate slow nitro-group rotation effects.
  • 19F NMR: The fluorine signal (δ -110 to -115 ppm) appears as a doublet due to coupling with adjacent protons .
  • Cross-Validation: Compare with ChemSpider-predicted shifts (e.g., δ 8.2–8.5 ppm for protons adjacent to nitro groups) .

Advanced: What catalytic systems mitigate deactivation by electron-withdrawing groups in cross-coupling reactions?

Answer:

  • Palladium Catalysts: Use electron-rich ligands (XPhos, SPhos) to enhance oxidative addition efficiency.
  • Additives: Silver salts (Ag₂O) scavenge cyanide ligands that poison catalysts.
  • Pre-Activation: Treat boronic esters with KF to improve transmetalation rates in Suzuki couplings.
  • Monitoring: Track progress via 19F NMR, as fluorine shifts reflect electronic changes during coupling .

Basic: What stability considerations are critical for storing this compound?

Answer:

  • Storage Conditions: Amber vials under argon at -20°C to prevent photodegradation and hydrolysis.
  • Decomposition Monitoring:
    • HPLC: Detect nitroso derivatives (retention time shifts).
    • FTIR: Monitor nitrile peak (≈2230 cm⁻¹) for degradation.
  • Accelerated Stability Testing: Expose to 40°C/75% relative humidity for 4 weeks to predict shelf-life .

Advanced: How should researchers reconcile contradictory melting points reported for fluorinated nitrobenzonitriles?

Answer:
Contradictions may arise from impurities or polymorphism.

  • Validation Steps:
    • Perform DSC to identify phase transitions.
    • Use PXRD to confirm crystalline structure.
    • Compare with analogs (e.g., 2-Fluoro-5-nitrobenzonitrile, mp 73–74°C vs. chloro derivatives ).
    • Reproduce under controlled heating rates (2°C/min).

Advanced: What mechanistic insights guide the reduction of the nitro group in this compound?

Answer:

  • Catalytic Hydrogenation: Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol.
  • Chemoselectivity Challenges: The cyano group may also reduce; mitigate by:
    • Lowering H₂ pressure (1 atm).
    • Adding quenching agents (e.g., acetic anhydride) to trap intermediates.
  • Monitoring: Use TLC (Rf shift from 0.5 to 0.3) and LC-MS to confirm amine formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.